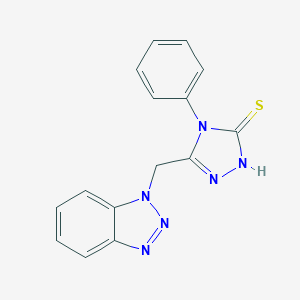

![molecular formula C16H13N3S B483965 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 496970-85-5](/img/structure/B483965.png)

1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles are a class of heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .Molecular Structure Analysis

Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics. It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .Applications De Recherche Scientifique

Medicine: Anticancer Applications

Benzimidazole derivatives have been extensively researched for their anticancer properties. They are known to interact with biological macromolecules, leading to antiproliferative effects . Specifically, certain benzimidazole compounds have shown promise in inhibiting cancer cell growth and could be potential candidates for chemotherapy drugs .

Materials Chemistry: Advanced Material Development

In the realm of materials chemistry, benzimidazole derivatives contribute to the development of new materials with enhanced properties. These compounds can be used to create novel polymers and composites that exhibit desirable thermal and mechanical characteristics .

Electronics: Organic Electronics

Benzimidazole derivatives are also significant in the field of electronics, particularly in the development of organic electronic devices. Their molecular structure allows for efficient charge transport, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Technology: Drug Design and Discovery

The structural versatility of benzimidazole derivatives makes them valuable in technology, especially in drug design and discovery. They serve as key pharmacophore motifs in the identification and optimization of lead structures, which is crucial in the medicinal chemistry toolbox .

Dyes and Pigments: Colorant Synthesis

Benzimidazole derivatives can be synthesized to produce dyes and pigments. These compounds can offer a range of colors and are used in various industrial applications, including textiles and inks .

Agriculture: Pesticide Development

In agriculture, benzimidazole derivatives are utilized in the synthesis of pesticides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .

Mécanisme D'action

Orientations Futures

Propriétés

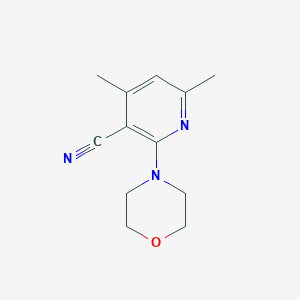

IUPAC Name |

3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-3-8-20-15-9-11(2)12(10-17)16-18-13-6-4-5-7-14(13)19(15)16/h3-7,9H,1,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKNFYJHAARHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)

![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B483898.png)

![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)

![3,7,7-trimethyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483952.png)

![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)

![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)

![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)

![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B484091.png)